3-Phenylpyridine-2-carbonitrile

説明

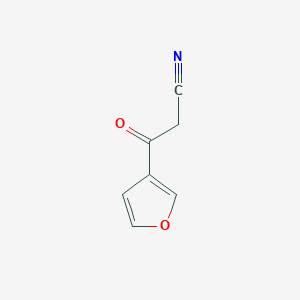

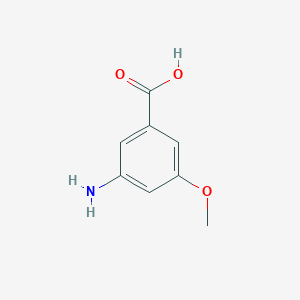

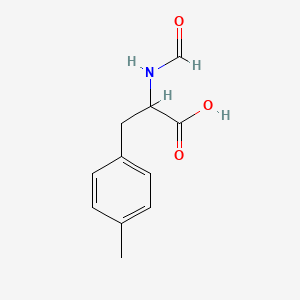

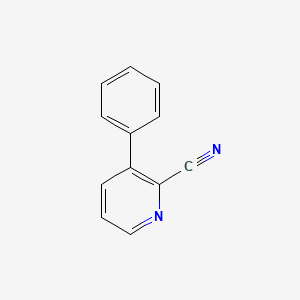

3-Phenylpyridine-2-carbonitrile (PPCN) is a chemical compound with the molecular formula C12H8N2 and a molecular weight of 180.21 . It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.

Molecular Structure Analysis

The InChI code for 3-Phenylpyridine-2-carbonitrile is 1S/C12H8N2/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10/h1-8H and the InChI key is ZSNUPFREOOEHDI-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Phenylpyridine-2-carbonitrile has a molecular weight of 180.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用

Synthesis of 3-Hydroxy-4-substituted-picolinonitriles

3-Phenylpicolinonitrile is used in the synthesis of 3-Hydroxy-4-substituted-picolinonitriles . This process involves gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This unique synthetic approach is achieved in a stepwise and one-pot fashion .

Production of Biologically Active Compounds

3-Phenylpicolinonitrile is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines . These pyridines are frequently found in biologically active molecules . For instance, the compound that has a reactivating ability of nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agent, antifungal agent, and anti-influenza agent contain 2,3,4-trisubstituted pyridines .

Construction of Various Functional Groups

The cyano group in 3-Phenylpicolinonitrile provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step . In addition, the 3-hydroxy group provides opportunities to introduce various acyl and alkyl groups in one step .

Synthesis of 3-Substituted Phthalides

3-Phenylpicolinonitrile can potentially be used in the synthesis of 3-substituted phthalides . These are vital molecules owing to their fascinating biological activity .

Development of Important Biologically Active Natural Products

3-Phenylpicolinonitrile can play a role in the development of important biologically active natural products . This is due to the compound’s ability to be transformed into various functional groups and structures .

Research and Development in Pharmaceutical Industry

Given its role in the synthesis of biologically active compounds and natural products, 3-Phenylpicolinonitrile is of significant interest in the pharmaceutical industry . Its versatility and reactivity make it a valuable compound in drug discovery and development processes.

Safety and Hazards

While specific safety and hazard information for 3-Phenylpyridine-2-carbonitrile was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting . If swallowed, immediate medical assistance should be sought .

特性

IUPAC Name |

3-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNUPFREOOEHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540095 | |

| Record name | 3-Phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39065-43-5 | |

| Record name | 3-Phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Could 3-Phenylpyridine-2-carbonitrile be used as a precursor for the synthesis of triazine derivatives, similar to the pyridine-2-carbaldehydes discussed in the paper?

A1: While the paper focuses on pyridine-2-carbaldehydes, it's plausible that 3-Phenylpyridine-2-carbonitrile could also be a viable starting material for synthesizing triazine derivatives. The nitrile group (-C≡N) can be converted to a variety of functional groups, including carboxylic acids (-COOH) which are often used in heterocyclization reactions. [] Further investigation would be needed to determine the optimal reaction conditions and the specific triazine derivatives that could be obtained.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。